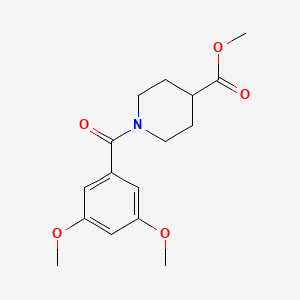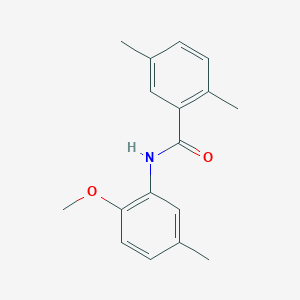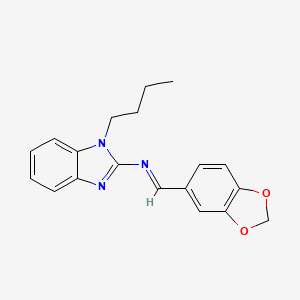
5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and was approved by the US Food and Drug Administration (FDA) in 2015.
Wirkmechanismus
AZD9291 selectively targets mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which are commonly found in NSCLC. These mutations cause the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein to be constantly active, leading to uncontrolled cell growth and division. By inhibiting the activity of the mutant 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, AZD9291 can slow or stop the growth of cancer cells.
Biochemical and physiological effects:
AZD9291 has been shown to have a high degree of selectivity for mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which reduces the risk of side effects. In clinical trials, the most common side effects of AZD9291 were diarrhea, rash, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AZD9291 in lab experiments is its high selectivity for mutant forms of the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein, which allows for more precise targeting of cancer cells. However, one limitation is that it is only effective in patients with specific 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile mutations, which limits its potential use in other types of cancer.
Zukünftige Richtungen
There are several potential future directions for the use of AZD9291 in cancer treatment. One area of research is the development of combination therapies that can enhance the effectiveness of AZD9291. Another area of research is the investigation of the mechanisms of resistance to AZD9291, which could lead to the development of new drugs to overcome resistance. Additionally, there is ongoing research into the use of AZD9291 in other types of cancer that may have mutations in the 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile protein.
Synthesemethoden
The synthesis of AZD9291 involves the use of a multi-step process. The first step involves the preparation of 2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid, which is then converted to 2-(2-methylphenyl)-1,3-oxazole-4-carboxamide. The amide is then reacted with 1-azepanamine to produce the final product, AZD9291.
Wissenschaftliche Forschungsanwendungen
AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with 5-(1-azepanyl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile-mutant NSCLC who have developed resistance to first-generation TKIs such as erlotinib and gefitinib.
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-8-4-5-9-14(13)16-19-15(12-18)17(21-16)20-10-6-2-3-7-11-20/h4-5,8-9H,2-3,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKBSVBTYQKEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(2-phenylethyl)urea](/img/structure/B5878439.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)

![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)


![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)


